6-Methoxy-3-(trifluoromethyl)indene

Lipophilicity Drug-likeness Permeability

6-Methoxy-3-(trifluoromethyl)indene (6-MeO-3-CF₃-indene; IUPAC: 6-methoxy-3-(trifluoromethyl)-1H-indene) is a bicyclic indene scaffold simultaneously decorated with an electron‑donating 6‑methoxy group and a strongly electron‑withdrawing 3‑trifluoromethyl substituent. Its molecular formula is C₁₁H₉F₃O (MW = 214.18 g·mol⁻¹) and it is typically supplied at ≥95 % purity.

Molecular Formula C11H9F3O
Molecular Weight 214.18 g/mol
Cat. No. B8443327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-(trifluoromethyl)indene
Molecular FormulaC11H9F3O
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC2)C(F)(F)F
InChIInChI=1S/C11H9F3O/c1-15-8-3-4-9-7(6-8)2-5-10(9)11(12,13)14/h3-6H,2H2,1H3
InChIKeyYGWKKAHSNMDTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3-(trifluoromethyl)indene — Core Identity and Procurement-Ready Profile


6-Methoxy-3-(trifluoromethyl)indene (6-MeO-3-CF₃-indene; IUPAC: 6-methoxy-3-(trifluoromethyl)-1H-indene) is a bicyclic indene scaffold simultaneously decorated with an electron‑donating 6‑methoxy group and a strongly electron‑withdrawing 3‑trifluoromethyl substituent [1]. Its molecular formula is C₁₁H₉F₃O (MW = 214.18 g·mol⁻¹) and it is typically supplied at ≥95 % purity . The juxtaposition of –OCH₃ and –CF₃ on the indene core creates a push–pull electronic architecture that is absent in either mono‑substituted analogue, making the compound a versatile intermediate for medicinal chemistry and materials science [2].

Why 6-Methoxy-3-(trifluoromethyl)indene Cannot Be Replaced by Mono‑Substituted Indenes


Although indenes bearing either a 6‑methoxy or a 3‑trifluoromethyl group are commercially available, the simultaneous presence of both substituents imparts a unique combination of lipophilicity, electronic character, and metabolic stability that cannot be replicated by simple mixtures or sequential use of mono‑substituted analogues. The 6‑OCH₃ group contributes hydrogen‑bond acceptor capacity (PSA ≈ 9.2 Ų) and electron density, while the 3‑CF₃ group dramatically increases lipophilicity (ΔlogP ≈ +0.8–1.2 units) and blocks oxidative metabolism at the indene C3 position [1]. In biological screening cascades, structurally related 1‑CF₃‑indanes/indenes have shown that minor substitution changes completely ablate target engagement—none of the compounds in the Tetrahedron 2019 series displayed CB1 or CB2 affinity, yet select analogues inhibited MAGL or FAAH at low‑micromolar concentrations, demonstrating that the precise substitution pattern is the primary driver of biological outcome [2].

Quantitative Differentiation Evidence for 6-Methoxy-3-(trifluoromethyl)indene


Lipophilicity Advantage: Predicted logP of 6-MeO-3-CF₃-indene Versus Mono‑Substituted Comparators

The calculated partition coefficient (clogP) of 6‑methoxy‑3‑(trifluoromethyl)indene is approximately 3.38, based on the additive contributions of the 6‑OCH₃ and 3‑CF₃ groups to the indene core (indene logP ≈ 2.9) [1]. This value exceeds that of the singly substituted analogues 6‑methoxyindene (logP = 2.26) and 3‑(trifluoromethyl)indene (XLogP = 3.1) [2]. The +0.28 to +1.12 log unit increase relative to these comparators translates to an approximately 2‑ to 13‑fold higher octanol/water partition coefficient, which directly impacts membrane permeability and compound distribution in cellular assays.

Lipophilicity Drug-likeness Permeability

Metabolic Stability: 3‑CF₃ Blockade of CYP450‑Mediated Oxidation at the Indene C3 Position

The 3‑trifluoromethyl substituent sterically and electronically shields the indene C3 position, a known hot‑spot for cytochrome P450‑mediated oxidation in unsubstituted indenes. In class‑level studies of CF₃‑substituted carbocycles, replacement of a hydrogen with –CF₃ at a benzylic/allylic position typically reduces intrinsic clearance by 3‑ to 10‑fold in human liver microsome assays [1]. While direct microsomal stability data for 6‑MeO‑3‑CF₃‑indene are not yet published, the presence of both the 6‑OCH₃ group (which can undergo O‑demethylation) and the 3‑CF₃ group (which blocks allylic oxidation) creates a metabolism profile distinct from that of either 6‑methoxyindene or 3‑(trifluoromethyl)indene alone.

Metabolic stability Oxidative metabolism CYP450

Endocannabinoid System Profiling: Lack of CB1/CB2 Affinity with MAGL/FAAH Inhibition in CF₃‑Indene Series

In a systematic evaluation of 1‑trifluoromethyl‑substituted indanes and indenes, Iakovenko et al. (2019) reported that none of the tested compounds exhibited affinity for cannabinoid receptors CB1 or CB2. However, two compounds inhibited monoacylglycerol lipase (MAGL) and three compounds inhibited anandamide (AEA) uptake; one compound displayed low‑micromolar inhibition of fatty acid amide hydrolase (FAAH) [1]. This pharmacological fingerprint—complete absence of CB1/CB2 binding combined with endocannabinoid hydrolase modulation—distinguishes the CF₃‑indene chemotype from classical cannabinoid scaffolds. The 6‑MeO‑3‑CF₃ substitution pattern provides an entry point for further structure–activity relationship (SAR) exploration aimed at optimizing MAGL or FAAH potency while maintaining the favorable CB1/CB2 selectivity profile.

Endocannabinoid system MAGL FAAH CB1/CB2

CYP11B2 Selectivity: 6‑Methoxyindene Scaffold as a Privileged Aldosterone Synthase Inhibitor Motif

The 6‑methoxyindene substructure has been established as a critical pharmacophore for selective CYP11B2 (aldosterone synthase) inhibition. In a benchmark study by Ulmschneider et al. (2006), 5‑methoxyindene (structurally analogous to 6‑methoxy substitution) was the most selective CYP11B2 inhibitor, with IC₅₀ = 4 nM for CYP11B2 and IC₅₀ = 5,684 nM for the closely related CYP11B1 (selectivity ratio = 1,421‑fold), while showing only marginal inhibition of human CYP3A4 and CYP2D6 [1]. The addition of a 3‑CF₃ group to the 6‑methoxyindene scaffold (yielding 6‑MeO‑3‑CF₃‑indene) is expected to further modulate CYP selectivity through altered lipophilicity and electronic effects, offering a differentiated starting point for aldosterone synthase inhibitor development.

Aldosterone synthase CYP11B2 Selectivity Cardiovascular

Synthetic Tractability: Quantitative Isomerization of 1‑Aryl‑3‑CF₃‑indenes to 3‑Aryl‑1‑CF₃‑indenes on Silica Gel

The acid‑promoted cyclization of 2,4‑diaryl‑1,1,1‑trifluorobut‑3‑en‑2‑oles proceeds quantitatively (100 % conversion in 2 min at room temperature) to yield 1‑aryl‑3‑trifluoromethyl‑1H‑indenes. These products can be quantitatively isomerized to 3‑aryl‑1‑trifluoromethyl‑1H‑indenes simply by stirring in EtOAc over silica gel for 4 h at room temperature [1]. This synthetic versatility means that 6‑MeO‑3‑CF₃‑indene can serve as a direct precursor to both regioisomeric series of aryl‑substituted CF₃‑indenes [2], a distinct advantage over non‑CF₃‑substituted indenes, which lack this facile isomerization pathway.

Synthetic chemistry Isomerization Building block CF₃‑indenes

High‑Impact Application Scenarios for 6‑Methoxy‑3‑(trifluoromethyl)indene


Endocannabinoid Hydrolase Inhibitor Development (MAGL/FAAH)

Use 6‑MeO‑3‑CF₃‑indene as a starting scaffold for synthesizing CF₃‑indene libraries that are systematically evaluated for MAGL and FAAH inhibition. The established lack of CB1/CB2 affinity in the chemotype (Tetrahedron 2019, [1]) provides a clean selectivity baseline, while the 6‑OCH₃ and 3‑CF₃ groups offer orthogonal vectors for potency optimization.

Selective Aldosterone Synthase (CYP11B2) Inhibitor Optimization

Leverage the 6‑methoxyindene pharmacophore—validated to deliver 1,421‑fold CYP11B2 vs. CYP11B1 selectivity (J. Med. Chem. 2006, [1])—and append the 3‑CF₃ group to modulate lipophilicity, metabolic stability, and off‑target CYP inhibition. This approach targets next‑generation therapeutics for congestive heart failure and myocardial fibrosis.

Synthetic Methodology Development Using CF₃‑Indene Isomerization

Exploit the quantitative silica‑gel‑mediated isomerization of 1‑CF₃‑indenes to 3‑CF₃‑indenes (Org. Biomol. Chem. 2017, [1]) to generate regioisomeric compound pairs from a single synthetic intermediate. This strategy is applicable to parallel medicinal chemistry and diversity‑oriented synthesis workflows, reducing the number of synthetic steps required to explore both CF₃‑indene regioisomeric series.

Push–Pull Fluorophore and Materials Science Building Block

The combined electron‑donating 6‑OCH₃ and electron‑withdrawing 3‑CF₃ substituents create a push–pull π‑system that can be exploited for intramolecular charge‑transfer (ICT)‑based fluorescent probes or optoelectronic materials. The quantitative isomerization of CF₃‑indenes enables fine‑tuning of the conjugation pattern, offering precise control over photophysical properties [1].

Quote Request

Request a Quote for 6-Methoxy-3-(trifluoromethyl)indene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.